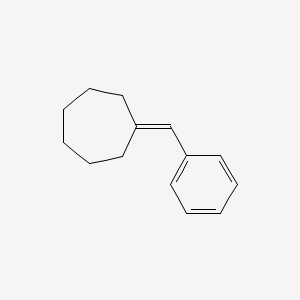

Benzylidene-cycloheptane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

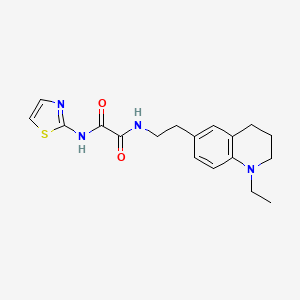

Benzylidene-cycloheptane is a type of organic compound that is part of the cycloalkanes family . Cycloalkanes are types of alkanes that have one or more rings of carbon atoms in their structure . The general formula for a cycloalkane composed of n carbons is CnH2n .

Synthesis Analysis

An efficient, concise, and green sonochemical synthesis of benzylidene derivatives of enolizable carbonyls has been described . This method enables the synthesis of various benzylidene derivatives via a direct sp3 C–H olefination reaction of enolizable carbonyls .Molecular Structure Analysis

The molecular structure of benzylidene derivatives has been validated using 1H-NMR and 13C-NMR spectroscopy (APT) as well as SC-XRD investigation of representative compounds . The title compound benzylidene based derivative were crystallize in monoclinic crystal system with one molecule in asymmetric unit and four molecules in the unit cell .Chemical Reactions Analysis

Benzylidene cycloalkanone dyes are well-known photoinitiators of one- and two-photon photopolymerization . Multicomponent reactions of phosphines, enynedioates and benzylidene malononitriles provide highly substituted syn-selective cyclopentenes .Physical and Chemical Properties Analysis

Cycloheptane, a seven-membered ring structure, exhibits strain energy close to that of the medium rings . The physical properties of cycloalkanes are similar to those of alkanes, but they have higher boiling points, melting points, and higher densities due to the greater number of London forces that they contain .Applications De Recherche Scientifique

Pharmacological Studies and Drug Development :

- Benzylidene-cycloheptane derivatives like 1-benzyl-1-(3'-dimethylaminopropoxy)-cycloheptane fumarate have been labeled with the 14C isotope to study their pharmacological properties and mode of action (Bánfi, Volford, Pallos, & Zólyomi, 1971).

- Certain this compound derivatives have shown promise as anti-inflammatory agents (Calhoun et al., 1995).

Chemical Synthesis and Reactions :

- Research on palladium catalysts demonstrated the potential of using cycloheptane in reactions involving the carbonylation of alkanes with carbon monoxide (Fujiwara et al., 1989).

- The synthesis of chiral, densely functionalized cycloheptanes from carbohydrates was explored, showing innovative methods for creating complex molecular structures (Marco-Contelles & Opazo, 1999).

Material Science and Optical Applications :

- Bis(benzylidene)cycloalkanone derivatives, including those with cycloheptane, have been synthesized and tested for their efficiency in second-harmonic generation, an important aspect of optical materials research (Kawamata, Inoue, Kasatani, & Terauchi, 1992).

Cancer Research :

- Novel synthesis methods have been developed for cycloheptane-based compounds, which showed promising results against cancer cells in preliminary tests, indicating their potential in anticancer drug design (Behbehani, Aryan, Dawood, & Ibrahim, 2020).

Mécanisme D'action

Orientations Futures

The synthetic utility of benzylidene derivatives has been remarkably emphasized, suggesting potential future directions for research and development . The sonochemical synthesis method used for these derivatives is considered efficient, concise, and green, which aligns with the current focus on sustainable and environmentally friendly practices in chemistry .

Propriétés

IUPAC Name |

benzylidenecycloheptane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18/c1-2-5-9-13(8-4-1)12-14-10-6-3-7-11-14/h3,6-7,10-12H,1-2,4-5,8-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILROGEBIAZWFPX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(=CC2=CC=CC=C2)CC1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(7-Fluoro-2-oxo-1H-quinolin-3-yl)methyl]prop-2-enamide](/img/structure/B2671630.png)

![1-(3-methoxypropyl)-9-methyl-4-oxo-N-(pyridin-3-ylmethyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2671632.png)

![4-[2-(2-Methylphenyl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]morpholine](/img/structure/B2671635.png)

![1-(3,4-dimethylphenyl)-4-methyl-6-(2-morpholino-2-oxoethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2671639.png)

![[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 9-oxobicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B2671640.png)

![4-(4-(4-Methoxyphenyl)piperazin-1-yl)-2-phenylpyrazolo[1,5-a]pyrazine](/img/structure/B2671643.png)

![3-[2-(Difluoromethoxy)-3-methoxyphenyl]prop-2-enoic acid](/img/structure/B2671645.png)